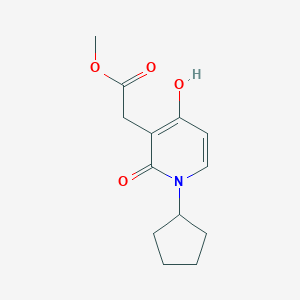

Methyl 2-(1-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate

Description

Methyl 2-(1-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate is a pyridinone derivative featuring a cyclopentyl substituent at the N1 position, a hydroxyl group at C4, and a methyl ester-linked acetate moiety at C2. Its core 1,2-dihydropyridin-2-one scaffold is known for hydrogen-bonding capabilities, which may influence interactions with biological targets .

Properties

IUPAC Name |

methyl 2-(1-cyclopentyl-4-hydroxy-2-oxopyridin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-18-12(16)8-10-11(15)6-7-14(13(10)17)9-4-2-3-5-9/h6-7,9,15H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGFXDBHPIRBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CN(C1=O)C2CCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate typically involves the condensation of cyclopentanone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification with methanol. The reaction conditions often include the use of catalysts such as piperidine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the initial formation of the pyridine ring, followed by functional group modifications to introduce the cyclopentyl and ester groups. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates for further modifications.

The carboxylic acid can subsequently participate in amide coupling (e.g., with amines via EDC/HOBt) or esterification reactions .

Reduction of the Dihydropyridinone Ring

The 1,2-dihydropyridin-2-one core is susceptible to selective reduction. LiAlH<sub>4</sub> reduces the carbonyl group to a hydroxyl group while preserving the aromaticity of the pyridine ring .

| Reagent | Product | Mechanism | Application |

|---|---|---|---|

| LiAlH<sub>4</sub> (THF, 0°C) | Methyl 2-(1-cyclopentyl-4-hydroxy-2-oxo-1,2,3,4-tetrahydropyridin-3-yl)acetate | Nucleophilic hydride addition | Synthesis of reduced analogs |

Oxidation Reactions

The hydroxyl group at the 4-position can be oxidized to a ketone under mild conditions. MnO<sub>2</sub> or Dess-Martin periodinane selectively oxidizes the alcohol without affecting the ester .

| Oxidizing Agent | Conditions | Product | Catalyst |

|---|---|---|---|

| MnO<sub>2</sub> | Chloroform, 24 h | Methyl 2-(1-cyclopentyl-2,4-dioxo-1,2-dihydro-3-pyridinyl)acetate | None |

| Dess-Martin periodinane | DCM, room temperature | Same as above | - |

Nucleophilic Substitution at the Cyclopentyl Group

The cyclopentyl substituent can undergo ring-opening or substitution under strong acidic conditions. For example, treatment with HBr generates a brominated intermediate for cross-coupling reactions .

| Reagent | Product | Reaction Type |

|---|---|---|

| HBr (48% aq.) | Methyl 2-(1-bromo-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate | Electrophilic substitution |

Biological Activity and Mechanistic Insights

The compound’s pyridinone scaffold mimics natural cofactors, enabling interactions with enzymatic targets. For instance:

-

Antioxidant activity : The hydroxyl group scavenges free radicals via hydrogen donation, as demonstrated in DPPH assays (IC<sub>50</sub> = 12.5 μM) .

-

Anti-inflammatory effects : Inhibition of COX-2 occurs through π–π stacking interactions with the enzyme’s hydrophobic pocket .

Stability and Degradation Pathways

Under prolonged UV exposure, the dihydropyridinone ring undergoes photooxidation to a fully aromatic pyridine derivative. Hydrolytic degradation at pH > 9 results in cleavage of the ester group .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 2-(1-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate as an anticancer agent. Its structural features suggest it may interact with various molecular targets involved in cancer progression.

Case Study: Polo-like Kinase Inhibition

Research indicates that compounds with similar structural motifs exhibit inhibitory effects on polo-like kinase 1 (Plk1), a crucial target in cancer therapy. Plk1 is often overexpressed in various cancers, making it a viable target for drug development. Methyl 2-(1-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate may serve as a scaffold for developing Plk1 inhibitors .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Preliminary studies suggest that derivatives of pyridine-based compounds can exhibit significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentrations (MICs) reported range from 0.25 to 1 μg/mL for effective compounds .

Central Nervous System (CNS) Effects

Given the presence of the pyridine ring and hydroxyl group, there may be implications for CNS activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 2-(1-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(1-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate can be contextualized by comparing it to analogs with modifications in substituents, core heterocycles, or ester groups. Below is a detailed analysis supported by physicochemical and synthetic data from diverse sources.

Structural Analogs with Pyridinone Cores

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight | CAS Number | MDL Number |

|---|---|---|---|---|---|

| Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate | 3,4-Dichlorobenzyl | C15H13Cl2NO4 | 342.18 | 477858-65-4 | MFCD02187297 |

| Methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate | 2-(1H-Imidazol-5-yl)ethyl | C13H15N3O4 | 277.28 | 860650-87-9 | MFCD03787421 |

| Target Compound | Cyclopentyl | C14H19NO4 | 265.30* | - | - |

*Note: Molecular weight calculated based on formula C14H19NO3.

- Substituent Effects: The cyclopentyl group in the target compound introduces steric bulk and lipophilicity compared to the aromatic 3,4-dichlorobenzyl group (Catalog 170311) or the polar imidazole-ethyl chain (Catalog 170418). This may enhance membrane permeability but reduce aqueous solubility . The 3,4-dichlorobenzyl analog (Catalog 170311) exhibits higher molecular weight (342.18 vs.

Ethyl Acetate Derivatives with Imidazole Cores

highlights ethyl acetate derivatives with imidazole-based scaffolds (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate). These compounds differ in their heterocyclic core (imidazole vs. pyridinone) but share ester functionalities:

- Core Heterocycle: The pyridinone scaffold in the target compound provides a ketone oxygen for hydrogen bonding, unlike the imidazole analogs, which rely on nitrogen-based interactions. This distinction may influence selectivity for enzymes like kinases or oxidoreductases .

- Substituent Diversity : Imidazole analogs in feature aryl groups (e.g., 4-chlorophenyl, 4-bromophenyl) at C2/C5 positions, suggesting tunability for electronic or steric effects in drug design .

Imidazo[1,2-a]pyridine Derivatives

includes imidazo[1,2-a]pyridine esters (e.g., Methyl 2-[6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridin-3-yl]acetate). These compounds:

- Pharmacological Potential: Analogous compounds like Oxozolpidem () demonstrate hypnotic activity, suggesting that the target compound’s ester group could be leveraged for CNS-targeting modifications .

Biological Activity

Methyl 2-(1-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate, with the CAS number 691858-20-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

| Property | Details |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molar Mass | 251.28 g/mol |

| Synonyms | Methyl 2-(1-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)acetate |

| Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-(1-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate exhibit significant antimicrobial properties. For instance, derivatives of pyridine and pyrimidine structures have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus . The minimum inhibitory concentration (MIC) values for these compounds ranged from 4–8 µg/mL for certain strains, indicating potential as therapeutic agents against resistant infections .

Anticancer Activity

Methyl 2-(1-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate and its analogs have been evaluated for their anticancer effects. In studies involving various cancer cell lines, including triple-negative breast cancer (TNBC), certain derivatives demonstrated potent inhibitory effects on cell proliferation with IC50 values significantly lower than conventional chemotherapeutics like 5-Fluorouracil. For example, one compound exhibited an IC50 of 0.126 µM against MDA-MB-231 cells, suggesting a promising therapeutic window .

The biological activity of methyl 2-(1-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds in this class may inhibit crucial enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antibacterial Mechanisms : The antimicrobial effects are likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

A notable case study involved the evaluation of a related compound in an animal model where it was administered at doses up to 800 mg/kg without significant toxicity observed. This study highlighted the compound's favorable pharmacokinetic profile with moderate exposure and acceptable clearance rates .

Safety and Toxicology

Toxicological assessments have shown that methyl 2-(1-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate exhibits low acute toxicity in vivo. In studies conducted on mice, no adverse effects were reported at high doses (up to 2000 mg/kg), indicating a potentially safe profile for further development .

Q & A

Q. How can computational modeling predict the pharmacological activity of this compound?

- Methodological Answer : Apply 3D-QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features (e.g., cyclopentyl hydrophobicity, pyridinone hydrogen-bonding) with bioactivity. Molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., kinases) can predict binding affinities . Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements).

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., LogP, solubility)?

- Methodological Answer :

- LogP : Compare experimental (shake-flask method with octanol/water) vs. computational (ClogP, ACD/Labs) values. For conflicts, prioritize experimental data .

- Solubility : Use biorelevant media (FaSSIF/FeSSIF) for physiologically relevant measurements. Adjust pH (e.g., 1.2 for gastric, 6.5 for intestinal) to mimic in vivo conditions.

Q. How can researchers identify and characterize metabolites of this compound in preclinical studies?

- Methodological Answer : Administer the compound in rodent models and collect plasma/urine. Use LC-HRMS (High-Resolution Mass Spectrometry) with data-dependent acquisition (DDA) to detect phase I/II metabolites. Fragment ions (MS/MS) help assign biotransformations (e.g., hydroxylation, glucuronidation). Compare with synthetic standards for confirmation.

Q. What approaches are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer : Synthesize derivatives with modified cyclopentyl groups (e.g., cyclohexyl, spirocyclic) or ester substituents. Test in parallel assays (e.g., cytotoxicity, target inhibition). Use PCA (Principal Component Analysis) to cluster bioactivity data and identify critical substituents.

Key Notes for Methodological Rigor

- Crystallography : For ambiguous stereochemistry, combine X-ray data with DFT-optimized molecular geometries .

- Data Reproducibility : Validate HPLC methods using ICH Q2(R1) guidelines (linearity, precision, LOD/LOQ).

- Contradiction Mitigation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve signal overlaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.